Home > Products > Screening Compounds P55039 > Vernakalant-d6 Hydrochloride
Vernakalant-d6 Hydrochloride - 866455-16-5

Vernakalant-d6 Hydrochloride

Catalog Number: EVT-1490415
CAS Number: 866455-16-5
Molecular Formula: C₂₀H₂₆D₆ClNO₄
Molecular Weight: 391.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vernakalant-d6 Hydrochloride, also known as RSD1235-d6 Hydrochloride, is a deuterium-labeled version of Vernakalant . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

Vernakalant-d6 Hydrochloride is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .


Chemical Reactions Analysis

Vernakalant is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .


Physical And Chemical Properties Analysis

Vernakalant is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .

RSD1385

Compound Description: RSD1385 is the major metabolite of vernakalant. It is formed by the 4-O-demethylation of vernakalant, primarily mediated by the cytochrome P450 enzyme CYP2D6. [] RSD1385 itself primarily circulates as an inactive glucuronide conjugate. [, ]

Relevance: RSD1385 is a phase I metabolite of vernakalant-d6 Hydrochloride, directly formed through a demethylation reaction. The structures are very similar with the only difference being the presence of a methoxy group in vernakalant-d6 hydrochloride where RSD1385 has a hydroxyl group. [, ]

RSD1385 Glucuronide

Compound Description: RSD1385 Glucuronide is the major circulating form of the vernakalant metabolite, RSD1385. It is formed by the conjugation of RSD1385 with glucuronic acid, resulting in a pharmacologically inactive metabolite. [, ]

Relevance: RSD1385 Glucuronide is a phase II metabolite of vernakalant-d6 Hydrochloride, formed through glucuronidation of its major metabolite, RSD1385. [, ]

Synthesis Analysis

Vernakalant hydrochloride is synthesized through a multi-step chemical process designed to ensure the chirality of its molecular structure. The synthesis involves five main steps:

  1. Starting Materials: The synthesis begins with specific chiral precursors.
  2. Chirality Maintenance: Each step is carefully controlled to maintain the chirality of the compound, resulting in a single polymorphic form of the final product.
  3. Chemical Reactions: The process includes various reactions such as alkylation, reduction, and condensation.
  4. Purification: After synthesis, the product undergoes purification processes, including crystallization and filtration.
  5. Final Formulation: The final product is formulated into a sterile injectable solution under nitrogen atmosphere to ensure stability and sterility .
Molecular Structure Analysis

The molecular structure of vernakalant hydrochloride can be represented by its IUPAC name: (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride. The compound features a complex arrangement with multiple functional groups that contribute to its pharmacological properties.

Structural Data

  • Molecular Formula: C20H32ClNO4C_{20}H_{32}ClNO_{4}
  • Molecular Weight: 385.93 g/mol
  • CAS Number: 748810-28-8
  • Solubility: Freely soluble in water (274-496 mg/mL across pH range 1-13) .
Chemical Reactions Analysis

Vernakalant acts through several key chemical interactions within the body:

  1. Sodium Channel Blockade: Vernakalant inhibits human cardiac sodium channels (Nav1.5), significantly affecting cardiac action potentials.
  2. Potassium Channel Blockade: It also blocks various potassium currents, including ultra-rapidly activating potassium channels (IKur) and inwardly rectifying potassium channels (IKACh), which prolongs atrial refractoriness .
  3. Concentration and Voltage Dependence: The drug's effects are concentration-, voltage-, and frequency-dependent, making it particularly effective at higher heart rates .
Mechanism of Action

Vernakalant's mechanism involves a dual blockade of sodium and potassium channels:

  • Sodium Channels: By inhibiting Nav1.5 channels, vernakalant slows conduction velocity and prolongs refractoriness in atrial tissue.
  • Potassium Channels: The blockade of potassium channels contributes to altering repolarization dynamics, enhancing its antiarrhythmic effects.

This unique profile allows vernakalant to effectively convert atrial fibrillation to sinus rhythm while minimizing the risk of ventricular arrhythmias typically associated with other antiarrhythmic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow solution when diluted.
  • Solubility: Highly soluble in water; aqueous solubility ranges from 274 to 496 mg/mL depending on pH levels.

Chemical Properties

  • pKa: Approximately 9.5, indicating that the compound is protonated at physiological pH.
  • LogP: Around 2.74, suggesting moderate lipophilicity which aids in its bioavailability.
  • Stability: The compound exhibits good stability under recommended storage conditions with no significant changes observed over time .
Applications

Vernakalant-d6 Hydrochloride is primarily utilized in clinical settings for:

  • Rapid Conversion of Atrial Fibrillation: It is indicated for patients experiencing recent-onset atrial fibrillation or atrial flutter, particularly after cardiac surgery.
  • Research Purposes: As a deuterated analog, it may be employed in pharmacokinetic studies or metabolic profiling due to its unique isotopic labeling which can aid in tracking metabolic pathways .
Introduction to Vernakalant-d6 Hydrochloride

Chemical and Pharmacological Background of Vernakalant

Vernakalant (C₂₀H₃₁NO₄) is a small molecule antiarrhythmic agent classified as an atrial-selective class III antiarrhythmic drug. Its primary clinical application is the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm [1] [5] [7]. Chemically, vernakalant contains three chiral centers, with the marketed formulation consisting exclusively of the RRR-stereoisomer [(3R)-1-((1R,2R)-2-(2-(3,4-dimethoxyphenyl)ethoxy)cyclohexyl)pyrrolidin-3-ol] [1] [5]. The hydrochloride salt form enhances its water solubility, facilitating intravenous administration [5].

Vernakalant exerts its pharmacological effects through a multi-channel blocking mechanism:

  • Potent inhibition of atrial-specific potassium currents (IKur and IKACh)
  • Blockade of cardiac transient outward potassium current (Ito)
  • Frequency-dependent inhibition of atrial voltage-gated sodium channels (late INa)
  • Minimal blockade of ventricular hERG channels (IKr) [1] [7]

This unique ion channel targeting results in prolonged atrial refractory periods without significant ventricular effects, explaining its low proarrhythmic potential compared to traditional antiarrhythmics [7]. Vernakalant's pharmacokinetics show CYP2D6-dependent metabolism, with O-demethylation dominating in extensive metabolizers (elimination half-life ≈ 3 hours) versus glucuronidation in poor metabolizers (half-life ≈ 5.5 hours) [1] [5]. Renal excretion serves as the primary elimination route [1].

Table 1: Key Molecular Properties of Vernakalant

PropertySpecification
Chemical FormulaC₂₀H₃₁NO₄
Molecular Weight349.471 g/mol
Protein Binding37-47% (free fraction: 53-63%)
Primary Metabolic PathwaysCYP2D6 (O-demethylation), UGT-mediated glucuronidation
Elimination Half-life3 hr (CYP2D6 EM), 5.5 hr (CYP2D6 PM)
ATC CodeC01BG11

Rationale for Deuterium Labeling in Pharmaceutical Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research when strategically incorporated into drug molecules. Vernakalant-d6 hydrochloride contains six deuterium atoms replacing hydrogen atoms at specific molecular positions – specifically within its two methoxy groups (-OCD₃ instead of -OCH₃) [2] [8] [10]. This isotopic modification yields a compound (C₂₀H₂₆D₆ClNO₄) with a molecular weight of 391.96 g/mol, approximately 6 units heavier than the parent compound [2] [10].

The primary scientific rationales for deuterium labeling include:

  • Metabolic Stabilization: Deuterium forms stronger bonds (C-D vs C-H) due to its lower zero-point vibrational energy. This kinetic isotope effect (KIE) can potentially slow enzymatic transformations at or near the deuterated sites, particularly for metabolic pathways involving rate-limiting C-H bond cleavage [3] [9].
  • Tracer Applications: Deuterated analogs serve as non-radioactive tracers for tracking drug distribution, metabolism, and elimination pathways during preclinical and clinical development [2] [8].
  • Bioanalytical Utility: The mass difference facilitates discrimination between labeled and unlabeled species in mass spectrometry-based assays, enabling precise quantification without isotopic interference [3] [9].

For vernakalant-d6, deuterium incorporation at the methoxy groups specifically targets positions involved in its major O-demethylation metabolic pathway mediated by CYP2D6 [1] [8]. While the chemical and biological properties remain fundamentally similar to unlabeled vernakalant, subtle alterations in its pharmacokinetic profile might be anticipated due to potential alterations in CYP2D6-mediated metabolism rates [3] [9].

Role of Stable Isotope-Labeled Internal Standards in Bioanalytics

Stable Isotope-Labeled (SIL) internal standards, such as vernakalant-d6 hydrochloride, are indispensable tools in modern quantitative bioanalysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3] [9]. Their core function is to correct for analytical variability introduced during sample preparation (extraction efficiency) and analysis (ion suppression/enhancement in the mass spectrometer ion source).

Vernakalant-d6 hydrochloride exemplifies an optimal SIL internal standard due to:

  • Structural Identity: It possesses chemical and physical properties nearly identical to unlabeled vernakalant, ensuring co-elution during chromatography and similar extraction recovery [3] [9].
  • Mass Distinguishability: The +6 Da mass shift allows clear differentiation from the analyte (vernakalant) in the mass spectrometer [2] [10].
  • Absence of Unlabeled Species: High isotopic purity (>98-99%) ensures the SIL standard does not contribute to the signal measured for the unlabeled drug [9].

Table 2: Vernakalant-d6 Hydrochloride as a SIL Internal Standard

CharacteristicImportanceVernakalant-d6 Attributes
Chemical EquivalenceEnsures identical extraction and chromatographic behaviorDeuterium substitution on methoxy groups minimizes chemical alteration
Mass Shift (+n Da)Prevents overlap in MS/MS spectra; n≥3 recommended for small molecules+6 Da mass difference (sufficient for unambiguous detection)
Isotopic PurityMinimizes contribution to analyte signalTypically >99% deuterium incorporation
Stable Label PositionPrevents deuterium exchange with solvent protons (e.g., avoiding -OH, -NH₂)Deuterium on methyl groups (-OCD₃) are non-exchangeable positions
Co-elutionEnsures internal standard experiences same ion suppression effects as analyteIdentical chromatographic retention time expected

The deployment of vernakalant-d6 hydrochloride as an internal standard significantly enhances the accuracy, precision, and robustness of LC-MS/MS methods for quantifying vernakalant in complex biological matrices like plasma, serum, or urine [3] [9]. This is critical for generating reliable pharmacokinetic data during drug development and therapeutic drug monitoring. While SIL standards are preferred, their use requires careful consideration of potential isotope effects on chromatography or fragmentation and ensuring the label positions are stable under sample processing conditions [3] [9]. Vernakalant-d6's design mitigates these concerns effectively.

Properties

CAS Number

866455-16-5

Product Name

Vernakalant-d6 Hydrochloride

Molecular Formula

C₂₀H₂₆D₆ClNO₄

Molecular Weight

391.96

Synonyms

Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.